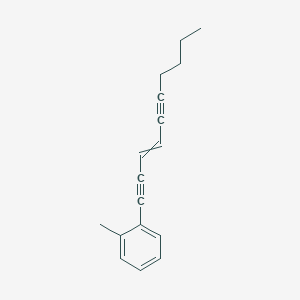
1-(3-Bromopropoxy)-4-chloro-2-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromopropoxy)-4-chloro-2-nitrobenzene is a chemical compound that serves as an important intermediate in various chemical syntheses. It is commonly used in the manufacture of pharmaceuticals, particularly as an intermediate for the production of omoconazole nitrate, a broad-spectrum antifungal agent . This compound is characterized by its white powder form and its chemical structure, which includes a bromopropoxy group, a chloro group, and a nitro group attached to a benzene ring .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopropoxy)-4-chloro-2-nitrobenzene typically involves the reaction of 4-chloro-2-nitrophenol with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures . The product is then purified through crystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality. The purification process often involves recrystallization from suitable solvents to obtain the desired product in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Bromopropoxy)-4-chloro-2-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Nucleophilic substitution: Formation of substituted benzene derivatives.
Reduction: Formation of 1-(3-Aminopropoxy)-4-chloro-2-nitrobenzene.
Oxidation: Formation of corresponding aldehydes or carboxylic acids.
Applications De Recherche Scientifique
1-(3-Bromopropoxy)-4-chloro-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antifungal and antibacterial properties.
Medicine: Utilized in the development of antifungal agents like omoconazole nitrate.
Industry: Employed in the manufacture of specialty chemicals and as a reagent in organic synthesis
Mécanisme D'action
The mechanism of action of 1-(3-Bromopropoxy)-4-chloro-2-nitrobenzene is primarily related to its role as an intermediate in the synthesis of biologically active compounds. For instance, in the synthesis of omoconazole nitrate, the compound undergoes further chemical transformations to form the active antifungal agent. The molecular targets and pathways involved depend on the specific end product synthesized from this intermediate .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-Bromopropoxy)-4-chlorobenzene: Lacks the nitro group, making it less reactive in certain chemical reactions.
1-(3-Bromopropoxy)-2-nitrobenzene: Similar structure but with different substitution pattern on the benzene ring, affecting its reactivity and applications.
1-(2-Bromopropoxy)-4-chloro-2-nitrobenzene: Positional isomer with different reactivity due to the position of the bromopropoxy group.
Uniqueness
1-(3-Bromopropoxy)-4-chloro-2-nitrobenzene is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its role as an intermediate in the synthesis of omoconazole nitrate highlights its importance in pharmaceutical chemistry .
Propriétés
Numéro CAS |
848589-64-0 |
|---|---|
Formule moléculaire |
C9H9BrClNO3 |
Poids moléculaire |
294.53 g/mol |
Nom IUPAC |
1-(3-bromopropoxy)-4-chloro-2-nitrobenzene |
InChI |
InChI=1S/C9H9BrClNO3/c10-4-1-5-15-9-3-2-7(11)6-8(9)12(13)14/h2-3,6H,1,4-5H2 |
Clé InChI |
DAAVBACJPVLJIS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])OCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


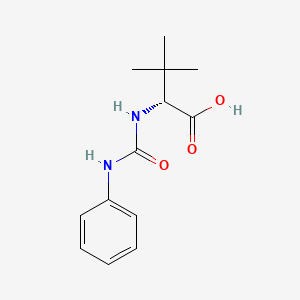
![[4-(4-Hexylcyclohexyl)phenyl]thiourea](/img/structure/B14205407.png)
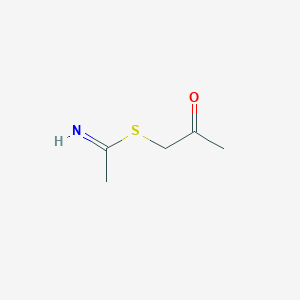
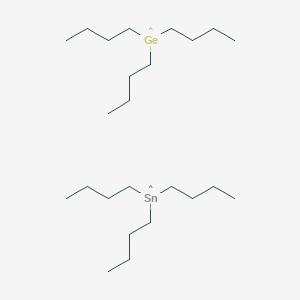
![Benzyl 2-[(pyridin-3-yl)methyl]hydrazine-1-carboxylate](/img/structure/B14205441.png)
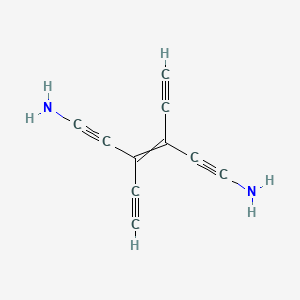
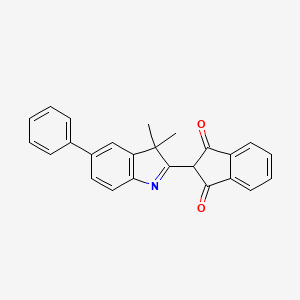
![1,3-Propanediol, 2-amino-2-[2-[4-(undecyloxy)phenyl]ethyl]-](/img/structure/B14205451.png)
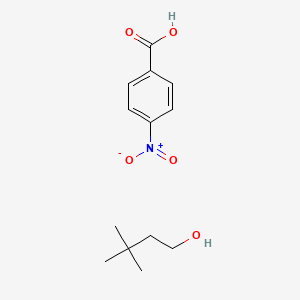
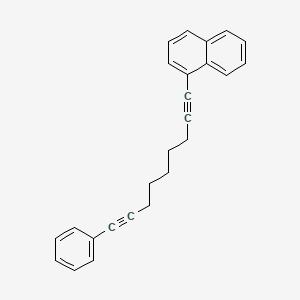
![N-[(2R)-1-Hydroxy-3-phenylpropan-2-yl]-N'-phenylurea](/img/structure/B14205459.png)
![N-{2-[(2-Bromo-4-methoxyphenyl)sulfanyl]-5-chlorophenyl}formamide](/img/structure/B14205467.png)
![4-[(Propan-2-yl)oxy]-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14205472.png)
